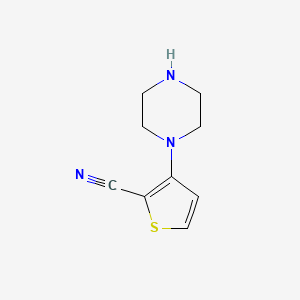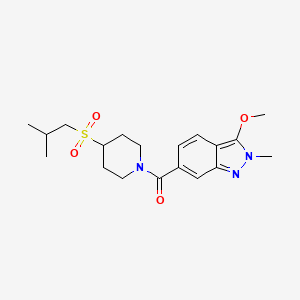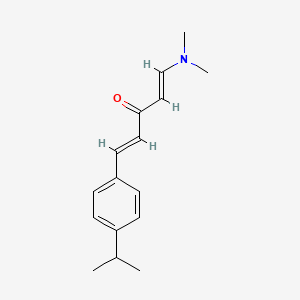
1-(Dimethylamino)-5-(4-isopropylphenyl)-1,4-pentadien-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Dimethylamino)-5-(4-isopropylphenyl)-1,4-pentadien-3-one is an organic compound known for its unique chemical structure and properties This compound features a dimethylamino group attached to a pentadienone backbone, with an isopropylphenyl substituent
科学的研究の応用
1-(Dimethylamino)-5-(4-isopropylphenyl)-1,4-pentadien-3-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific desired properties.
準備方法
The synthesis of 1-(Dimethylamino)-5-(4-isopropylphenyl)-1,4-pentadien-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pentadienone Backbone: This can be achieved through aldol condensation reactions involving appropriate aldehydes and ketones.
Introduction of the Dimethylamino Group: This step often involves nucleophilic substitution reactions where a dimethylamine source reacts with a suitable precursor.
Attachment of the Isopropylphenyl Group: This can be done through Friedel-Crafts alkylation or acylation reactions, where the isopropylphenyl group is introduced to the pentadienone backbone.
Industrial production methods may involve optimized versions of these synthetic routes, focusing on yield, purity, and cost-effectiveness.
化学反応の分析
1-(Dimethylamino)-5-(4-isopropylphenyl)-1,4-pentadien-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its properties and reactivity.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
作用機序
The mechanism by which 1-(Dimethylamino)-5-(4-isopropylphenyl)-1,4-pentadien-3-one exerts its effects involves interactions with molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The isopropylphenyl group provides hydrophobic interactions, affecting the compound’s solubility and stability.
類似化合物との比較
Similar compounds to 1-(Dimethylamino)-5-(4-isopropylphenyl)-1,4-pentadien-3-one include:
1-(Dimethylamino)-5-phenyl-1,4-pentadien-3-one: Lacks the isopropyl group, resulting in different reactivity and solubility.
1-(Dimethylamino)-5-(4-methylphenyl)-1,4-pentadien-3-one: The methyl group alters the compound’s steric and electronic properties.
1-(Dimethylamino)-5-(4-tert-butylphenyl)-1,4-pentadien-3-one: The tert-butyl group significantly increases steric hindrance, affecting the compound’s reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various applications.
特性
IUPAC Name |
(1E,4E)-1-(dimethylamino)-5-(4-propan-2-ylphenyl)penta-1,4-dien-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c1-13(2)15-8-5-14(6-9-15)7-10-16(18)11-12-17(3)4/h5-13H,1-4H3/b10-7+,12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHALIDCPMZEKO-OFJXCKHESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)C=CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)/C=C/N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
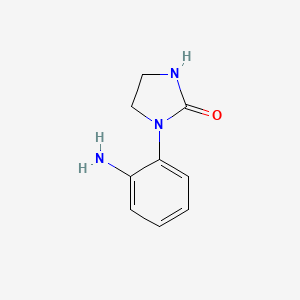
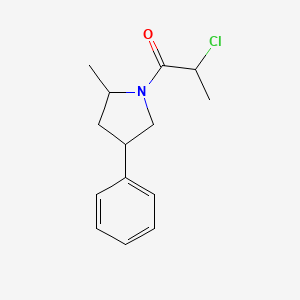
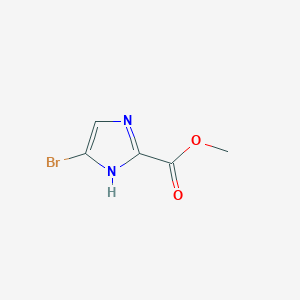
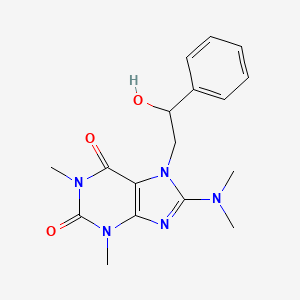
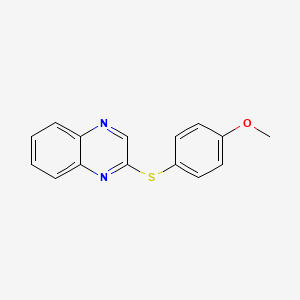
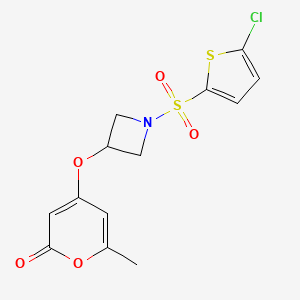
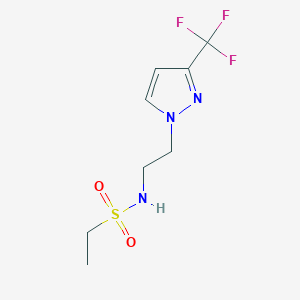
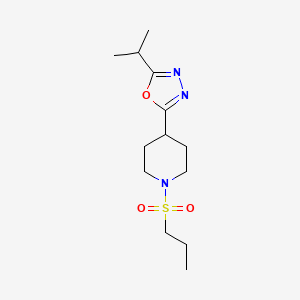
![Tetramethyl 5',5',8'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B2987555.png)
![4-{[(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzonitrile](/img/structure/B2987556.png)
